Tribenzyl Miglustat
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Overview
Description
Tribenzyl Miglustat: is a synthetic intermediate with the molecular formula C31H39NO4 and a molecular weight of 489.65 . It is a derivative of Miglustat, which is used in the treatment of Gaucher's disease. This compound is primarily utilized in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzyl Miglustat can be synthesized through a multi-step organic synthesis process. The starting materials typically include piperidine derivatives and benzyl halides . The reaction conditions involve the use of strong bases, such as potassium tert-butoxide , and solvents like dimethylformamide (DMF)
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Tribenzyl Miglustat undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like chromium trioxide (CrO3) in acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions are typically performed using benzyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones .
Reduction: Formation of alcohols .
Substitution: Formation of benzylated derivatives .
Scientific Research Applications
Tribenzyl Miglustat is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: Studying the effects of benzylated compounds on biological systems.
Medicine: Investigating potential therapeutic applications in diseases related to lysosomal storage disorders.
Industry: Utilized in the development of new chemical processes and materials.
Mechanism of Action
The mechanism by which Tribenzyl Miglustat exerts its effects involves the inhibition of ceramide glucosyltransferase , an enzyme involved in the synthesis of glucocerebroside. By inhibiting this enzyme, this compound prevents the accumulation of glucocerebroside in lysosomes, which is beneficial in the treatment of Gaucher's disease.
Molecular Targets and Pathways:
Ceramide Glucosyltransferase: The primary molecular target.
Lysosomal Pathways: Involvement in the degradation of glucocerebroside.
Comparison with Similar Compounds
Miglustat
Ceramide Glucosyltransferase Inhibitors
Other benzylated derivatives
Properties
Molecular Formula |
C31H39NO4 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
[(3R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)piperidin-2-yl]methanol |
InChI |
InChI=1S/C31H39NO4/c1-2-3-19-32-20-29(34-22-25-13-7-4-8-14-25)31(36-24-27-17-11-6-12-18-27)30(28(32)21-33)35-23-26-15-9-5-10-16-26/h4-18,28-31,33H,2-3,19-24H2,1H3/t28?,29-,30+,31?/m0/s1 |
InChI Key |
JSEJVHWQWRTLJX-VBSOKNSTSA-N |
Isomeric SMILES |
CCCCN1C[C@@H](C([C@@H](C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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